Home > Products > Screening Compounds P100811 > 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1105242-39-4

7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-3117307
CAS Number: 1105242-39-4
Molecular Formula: C19H12ClFN2OS
Molecular Weight: 370.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-8-nitroquinazolin-4(3H)-one

Compound Description: This compound exhibited moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM. [] It served as the initial hit compound in a study aiming to develop novel treatments for Clostridium difficile infection (CDI). []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

Compound Description: This compound demonstrated improved potency compared to 2-methyl-8-nitroquinazolin-4(3H)-one against the same C. difficile strains with an MIC of 19/38 µM. [] It also showed selectivity over normal gut microflora, low cytotoxicity against mammalian cell lines (CC50s > 606 µM), and acceptable stability in simulated gastric and intestinal fluid. []

Compound 8f

Compound Description: This compound showed further improvement in potency against the studied C. difficile strains with an MIC of 3/6 µM. [] It was identified as a promising lead for further optimization as a potential CDI treatment. []

Relevance: While the exact structure of compound 8f is not provided, the paper mentions it being derived from further optimization of compound 6a at the C2-, N3-, C4-, and C7-positions. [] This suggests that compound 8f retains the thieno[3,2-d]pyrimidin-4(3H)-one core, which is also present in 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. The research emphasizes the potential of modifications at these positions for enhancing anti-C. difficile activity.

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

Compound Description: ICL-SIRT078 is a substrate-competitive SIRT2 inhibitor with a Ki value of 0.62 ± 0.15 μM. [] It demonstrates over 50-fold selectivity for SIRT2 over SIRT1, SIRT3, and SIRT5. [] Treatment of MCF-7 breast cancer cells with ICL-SIRT078 resulted in α-tubulin hyperacetylation and suppressed MCF-7 proliferation. [] Additionally, ICL-SIRT078 showed neuroprotective effects in an in vitro Parkinson’s disease model using the N27 cell line. []

Overview

7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the class of thieno[3,2-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anti-cancer properties. The specific structure of this compound features a thieno ring fused with a pyrimidine moiety, along with various aromatic substituents that may influence its pharmacological profile.

Source and Classification

This compound can be synthesized through various chemical methods, often involving the reaction of substituted amines with thienopyrimidine precursors. It falls under the broader classification of heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings. Such compounds are frequently explored for their therapeutic potentials in drug development.

Synthesis Analysis

Methods

The synthesis of 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step process:

  1. Formation of Thieno[3,2-d]pyrimidine Core: The initial step often includes the condensation of 2-amino-4-chlorobenzaldehyde with a thiophene derivative in the presence of an acid catalyst.
  2. Substitution Reactions: The introduction of the 2-fluorobenzyl group can be achieved through nucleophilic substitution reactions, where the thieno[3,2-d]pyrimidine intermediate reacts with 2-fluorobenzyl chloride or a similar electrophile.
  3. Final Isolation: After completion of the reaction, purification is typically performed using recrystallization or chromatography techniques to yield the desired product in high purity.

Technical Details

The synthesis may require specific conditions such as controlled temperature and solvent choice (e.g., xylenes) to optimize yields. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can be depicted as follows:

  • Core Structure: The thieno[3,2-d]pyrimidine framework consists of a fused five-membered thiophene ring and a six-membered pyrimidine ring.
  • Substituents: The presence of a 4-chlorophenyl group and a 2-fluorobenzyl group contributes to its lipophilicity and may enhance its interaction with biological targets.

Data

The molecular formula for this compound is C19H15ClFN2SC_{19}H_{15}ClFN_2S, which indicates that it contains carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms. The molecular weight is approximately 353.85 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for thieno[3,2-d]pyrimidines:

  1. Nucleophilic Substitution: The halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Reduction Reactions: The presence of double bonds in the pyrimidine ring may allow for reduction reactions under specific conditions.
  3. Cyclization Reactions: Depending on substituent groups, further cyclization reactions could yield more complex structures.

Technical Details

Reactions involving this compound are usually monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield .

Mechanism of Action

Process

The biological activity of 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is hypothesized to involve interaction with specific enzymes or receptors within cells:

  1. Target Binding: The aromatic substituents may facilitate binding to target proteins through π-π stacking interactions or hydrogen bonding.
  2. Inhibition Mechanism: It may act as an inhibitor by blocking active sites on enzymes involved in disease pathways, thus modulating cellular processes.

Data

Experimental studies would typically involve assays to measure enzyme activity in the presence of this compound to elucidate its mechanism further.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally around 170–180 °C for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Spectroscopic data from NMR and IR analyses provide insights into functional groups present and confirm structural integrity .

Applications

Scientific Uses

7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting specific diseases like cancer or inflammatory disorders.
  • Biochemical Research: Used in studies investigating enzyme inhibition mechanisms or cellular signaling pathways.
Synthetic Methodologies for Thieno[3,2-d]Pyrimidin-4(3H)-one Derivatives

Cyclocondensation Strategies for Core Scaffold Assembly

The thieno[3,2-d]pyrimidin-4(3H)-one core is typically constructed via acid-catalyzed cyclocondensation between α-halogenated carbonyls and aminothiophene precursors. For derivatives bearing a 4-chlorophenyl group at position 7, ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate serves as the principal building block. Reaction with chloroacetonitrile in dioxane under HCl catalysis yields the bicyclic scaffold at 80°C within 6 hours, achieving >85% conversion [1] [6]. Microwave-assisted cyclization using formamide/ammonium formate mixtures reduces reaction times from hours to minutes (e.g., 15 min at 200°C) while suppressing dimerization byproducts [2]. Alternative routes employ β-diketones and N-bromosuccinimide in dichloromethane, enabling catalyst-free regioselective cyclization at ambient temperature [2].

Table 1: Cyclocondensation Routes to Thieno[3,2-d]pyrimidin-4(3H)-one Core

PrecursorCyclizing AgentConditionsYieldRegioselectivity
Ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylateChloroacetonitrileDioxane/HCl, 80°C, 6h86%>99%
5-(4-Chlorophenyl)-1,3-dicarbonyl derivativeN-BromosuccinimideDCM, rt, 24h78%92% (C-7)
2-Aminothiophene-3-carbonitrileTrifluoroacetic acidToluene/POCl₃, 80°C82%>95%

Functionalization of Position 7 via Electrophilic Aromatic Substitution

Position 7 functionalization occurs primarily through pre-cyclization modification due to electron-deficiency of the pyrimidine ring. The 4-chlorophenyl group at C7 is introduced via:

  • Suzuki-Miyaura coupling of 7-bromothienopyrimidine with 4-chlorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12h, 92% yield) [5]
  • Direct use of 4-chloroacetophenone-derived β-diketones in cyclocondensation reactions [2] [10]Electrophilic chlorination at C7 requires activating groups at C5/C6, limiting its utility. Computational studies confirm diminished electron density at C7 upon pyrimidine ring formation (MEP: −0.12 eV vs. −0.31 eV in precursor), favoring pre-assembly functionalization [3].

N3-Alkylation Techniques for 2-Fluorobenzyl Substituent Incorporation

N3-alkylation employs 2-fluorobenzyl bromide under mild basic conditions:

  • Solid-phase: Chlorotrityl resin-bound intermediates treated with 2-fluorobenzyl bromide/DIPEA in DMF (2h, rt), achieving >95% alkylation efficiency [8]
  • Solution-phase: K₂CO₃/DMF (60°C, 4h) or phase-transfer catalysis (TBAB, NaOH 50%, toluene, 70°C, 1h) with 88–92% yields [8]Epimerization risks necessitate temperature control (<60°C) and avoidance of strong bases like NaH. Post-alkylation purification employs silica gel chromatography (ethyl acetate/hexane) or trituration with diethyl ether [8] [9].

Optimization of Solvent Systems and Catalysts for Regioselective Synthesis

Solvent polarity critically influences cyclization regioselectivity and N3-alkylation efficiency:

  • Cyclocondensation: Dioxane > DMF > acetonitrile for minimizing byproduct formation [6]
  • N3-Alkylation: DMF/tert-butyl acetate (1:1) reduces racemization vs. pure DMF [9]Catalyst screening identified:
  • ZnCl₂ (5 mol%) for enhancing electrophilic substitution at C7 (conversion ↑18%) [1]
  • TBEC (1-tert-butyl-3-ethylcarbodiimide) as greener alternative to DIC for amide-functionalized derivatives, reducing epimerization to <0.5% in DMSO/BuOAc mixtures [9]Microwave irradiation (100W) in acetonitrile boosts cyclocondensation kinetics 4-fold while maintaining 97% regioselectivity [2].

Table 2: Solvent/Catalyst Optimization for Key Steps

Reaction StepOptimal SolventCatalyst/AdditiveTemperatureEfficiency Gain
Core CyclizationDioxaneHCl (2 equiv)80°CYield ↑12% vs. DMF
C7 FunctionalizationToluene/H₂O (3:1)Pd(PPh₃)₄ (3 mol%)90°C92% coupling yield
N3-AlkylationDMF/tBuOAc (1:1)TBEC/OxymaPure25°CEpimerization <0.5%
PurificationEthyl acetate/hexaneSilica gel-Purity >98%

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

Solid-phase synthesis (SPS) excels in N3-alkylation control but faces limitations in high-temperature cyclization:

  • SPS Advantages: Automated synthesis; simplified purification via catch-and-release (PurePep EasyClean); 86% purity for lipidated analogs post-cleavage [8] [9]
  • SPS Limitations: Resin incompatibility with POCl₃-mediated cyclization; lower yields (46–50%) for multistep sequences [8]Solution-phase offers flexibility for harsh reactions:
  • Higher cyclization temperatures achievable (reflux vs. 80°C max for SPS)
  • Superior scalability (gram-scale demonstrated) but requires chromatographyHybrid approaches synthesize linear precursors in solution followed by resin immobilization for N3-alkylation, combining 72% overall yield with 90% HPLC purity [8] [9].

Table 3: Solid-Phase vs. Solution-Phase Route Comparison

ParameterSolid-PhaseSolution-PhaseHybrid Approach
Cyclization CompatibilityLow (max 80°C)High (reflux possible)Moderate
N3-Alkylation Control⭐⭐⭐⭐⭐ (automated)⭐⭐⭐ (manual)⭐⭐⭐⭐ (targeted)
Typical Yield46–50%75–85%70–75%
Purification MethodCatch-and-releaseColumn chromatographyCombined
Scalability<1gMulti-gram1–5g
ByproductsResin-derived impuritiesIsomeric byproductsReduced vs. SP/SS

Properties

CAS Number

1105242-39-4

Product Name

7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

7-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C19H12ClFN2OS

Molecular Weight

370.83

InChI

InChI=1S/C19H12ClFN2OS/c20-14-7-5-12(6-8-14)15-10-25-18-17(15)22-11-23(19(18)24)9-13-3-1-2-4-16(13)21/h1-8,10-11H,9H2

InChI Key

JMXWLOSKCNXBCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.